5-Ethyl Cytidine: A Technical Guide to Synthesis and Properties
5-Ethyl Cytidine: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 5-Ethyl cytidine (B196190) is limited, with much of the foundational research dating back several decades. This guide synthesizes the available data for 5-Ethyl cytidine and, where necessary, draws upon information from closely related and well-studied cytidine analogs, such as 5-Azacytidine and 5-fluoro-2'-deoxycytidine (B1672315), to provide a comprehensive overview. Data derived from analogous compounds is clearly indicated.
Introduction
5-Ethyl cytidine is a synthetic pyrimidine (B1678525) nucleoside analog of cytidine. Like other 5-substituted cytidine derivatives, it is recognized for its potential as an anti-metabolite and epigenetic modulator. The primary mechanism of action for many cytidine analogs involves the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for the regulation of gene expression.[1] Dysregulation of DNA methylation is a hallmark of various diseases, including cancer, making DNMTs a significant target for therapeutic intervention. This document provides a technical overview of the synthesis, physicochemical properties, and potential biological activities of 5-Ethyl cytidine, tailored for professionals in drug discovery and development.
Synthesis of 5-Ethyl Cytidine
Representative Experimental Protocol: Synthesis of 5-Alkylcytidines
This protocol is a generalized representation based on synthetic strategies for similar compounds.
Step 1: Synthesis of 5-Ethyluracil (B24673) A plausible route to 5-ethyluracil involves the condensation of an appropriate ethyl-substituted three-carbon unit with urea (B33335) or a derivative.
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Materials: Diethyl 2-ethylmalonate, Sodium ethoxide, Urea, Ethanol, Hydrochloric acid.
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Procedure:
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Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
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Diethyl 2-ethylmalonate is added to the sodium ethoxide solution.
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Urea is subsequently added, and the mixture is refluxed for several hours.
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The resulting sodium salt of 5-ethylbarbituric acid is precipitated.
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The precipitate is dissolved in water and acidified with hydrochloric acid to yield 5-ethylbarbituric acid.
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Further chemical modification, such as reduction or other functional group interconversions, may be necessary to arrive at 5-ethyluracil.
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Step 2: Conversion of 5-Ethyluracil to 5-Ethylcytidine The conversion of the uracil (B121893) derivative to the cytidine derivative can be achieved through a process involving protection of the hydroxyl groups of the ribose moiety, followed by amination of the uracil ring.
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Materials: 5-Ethyluracil, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663), 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a Lewis acid catalyst (e.g., SnCl₄), Dry solvent (e.g., acetonitrile), Methanolic ammonia (B1221849).
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Procedure:
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5-Ethyluracil is silylated with HMDS in the presence of a catalytic amount of ammonium sulfate to make it more soluble and reactive.
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The silylated 5-ethyluracil is then coupled with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a dry solvent using a Lewis acid catalyst. This is a Vorbrüggen glycosylation reaction.
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The resulting protected nucleoside, 5-ethyl-2',3',5'-tri-O-acetyluridine, is purified.
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The acetylated uridine (B1682114) derivative is then converted to the cytidine analog by treatment with a phosphitylating agent followed by amination, or more directly by treatment with a mixture that converts the 4-keto group to an amino group, such as a triazole-based phosphitylating reagent followed by treatment with ammonia.
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Finally, the acetyl protecting groups are removed by treatment with methanolic ammonia to yield 5-Ethyl cytidine.
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Purification is typically performed using column chromatography.
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Physicochemical Properties
Specific quantitative data for 5-Ethyl cytidine is sparse. The table below summarizes available information, supplemented with data from the parent molecule, cytidine, for context.
| Property | 5-Ethyl cytidine | Cytidine (for comparison) | Source |
| Molecular Formula | C₁₁H₁₇N₃O₅ | C₉H₁₃N₃O₅ | |
| Molecular Weight | 271.27 g/mol | 243.22 g/mol | |
| Appearance | White crystalline powder (presumed) | White crystalline powder | |
| Melting Point | Not reported | 210-220 °C (decomposes) | |
| Solubility | Not reported | Soluble in water | |
| pKa | Not reported | ~4.2 (amino group) |
Biological Activity and Mechanism of Action
As a cytidine analog, 5-Ethyl cytidine is presumed to act as an inhibitor of DNA methyltransferases (DNMTs).
Proposed Mechanism of Action
The mechanism of DNMT inhibition by cytidine analogs is well-established. These analogs are incorporated into DNA during replication. DNMTs recognize these modified bases as substrates. During the catalytic cycle, a covalent intermediate is formed between a cysteine residue in the active site of the DNMT and the C6 position of the pyrimidine ring. For natural cytosine, this is a transient state. However, modifications at the C5 position, such as an ethyl group, can interfere with the subsequent steps of the enzymatic reaction, leading to the formation of a stable covalent adduct between the enzyme and the DNA. This effectively sequesters the DNMT, depleting the cell of active enzyme and leading to passive demethylation of the genome during subsequent rounds of DNA replication.
Caption: Proposed mechanism of 5-Ethyl cytidine as a DNMT inhibitor.
In Vitro and In Vivo Data (Data from Analogous Compounds)
Specific efficacy and toxicity data for 5-Ethyl cytidine are not available in the public domain. The following tables provide data for the well-characterized DNMT inhibitor, 5-Azacytidine, to serve as a reference.
Table 1: In Vitro Cytotoxicity of 5-Azacytidine against various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hr) | Source |
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | [2] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | [2] |
| HCT116 | Colorectal Carcinoma | ~2.0 | 72 | |
| A549 | Non-small Cell Lung Cancer | 2.218 | 48 | [3] |
| SK-MES-1 | Non-small Cell Lung Cancer | 1.629 | 48 | [3] |
Table 2: Pharmacokinetic Parameters of 5-fluoro-2'-deoxycytidine (FdCyd) in Mice
Data for FdCyd administered at 25 mg/kg.
| Route | Co-administered with THU* | T₁/₂ (min) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Source |
| IV | No | 11 | 3,300 | 450 | N/A | [1] |
| PO | No | - | 30 | 18 | ~4 | [1] |
| IV | Yes (IV) | 16 | 13,000 | 2,700 | N/A | [1] |
| PO | Yes (PO) | 26 | 2,200 | 1,450 | ~54 | [1] |
*THU (Tetrahydrouridine) is a cytidine deaminase inhibitor, which prevents the rapid metabolism of many cytidine analogs.
Table 3: Toxicological Profile of Cytidine Analogs (General)
| Analog | Species | Route | LD₅₀ | Common Toxicities | Source |
| 5-Azacytidine | Mouse | IP | 140 mg/kg | Myelosuppression, gastrointestinal toxicity, nausea, vomiting | |
| Decitabine | Mouse | IP | 250 mg/kg | Myelosuppression, fatigue, anemia, neutropenia, thrombocytopenia |
Experimental Protocols
DNA Methyltransferase (DNMT) Activity/Inhibition Assay (Non-Radioactive)
This is a representative protocol for a commercially available ELISA-based assay that can be used to screen for DNMT inhibitors like 5-Ethyl cytidine.
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Principle: A specific DNA substrate is coated on a microplate. The DNMT enzyme (either purified or from a nuclear extract) methylates the DNA in the presence of S-adenosylmethionine (SAM). A specific antibody that recognizes 5-methylcytosine (B146107) is then used to detect the methylated DNA. The amount of methylated DNA is quantified colorimetrically or fluorometrically and is proportional to the DNMT activity.
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Materials:
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Microplate pre-coated with DNMT substrate DNA
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Purified DNMT1 enzyme or nuclear extract
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5-Ethyl cytidine (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
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S-adenosylmethionine (SAM)
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Assay Buffer
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Capture Antibody (anti-5-methylcytosine)
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Detection Antibody (e.g., HRP-conjugated secondary antibody)
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Substrate for detection (e.g., TMB for colorimetric detection)
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Stop Solution
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Wash Buffer
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Microplate reader
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Procedure:
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Preparation: Prepare all reagents, including dilutions of the test inhibitor (5-Ethyl cytidine) and controls.
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Methylation Reaction:
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To each well, add Assay Buffer, SAM, and either the test inhibitor, a known inhibitor (positive control), or vehicle (negative control).
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Add the DNMT enzyme or nuclear extract to initiate the reaction.
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Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
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Detection:
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Wash the wells multiple times with Wash Buffer to remove unreacted components.
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Add the Capture Antibody to each well and incubate at room temperature for 60 minutes.
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Wash the wells again.
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Add the Detection Antibody and incubate at room temperature for 30 minutes.
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Wash the wells thoroughly.
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Signal Generation:
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Add the detection substrate and incubate in the dark until color develops (for colorimetric assays).
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Add Stop Solution to terminate the reaction.
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Data Analysis:
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Measure the absorbance or fluorescence using a microplate reader.
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Calculate the percentage of DNMT inhibition for each concentration of 5-Ethyl cytidine compared to the vehicle control.
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Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value.
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Caption: General workflow for a non-radioactive DNMT inhibition assay.
Conclusion
5-Ethyl cytidine is a cytidine analog with a presumed mechanism of action as a DNA methyltransferase inhibitor. While its initial synthesis and basic characterization were performed decades ago, there is a notable lack of recent and detailed research on its biological activity, pharmacokinetics, and toxicology. For researchers interested in this compound, further studies would be required to determine its efficacy and safety profile. The experimental protocols and data from analogous, well-studied compounds such as 5-Azacytidine provided in this guide can serve as a valuable starting point for the design of such future investigations. The development of novel epigenetic modulators remains a promising area in drug discovery, and a re-evaluation of historical compounds like 5-Ethyl cytidine with modern techniques could potentially unveil new therapeutic opportunities.
References
- 1. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
